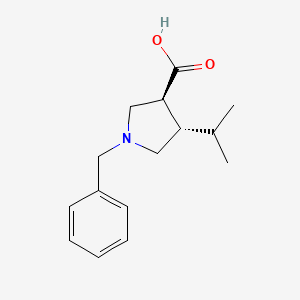

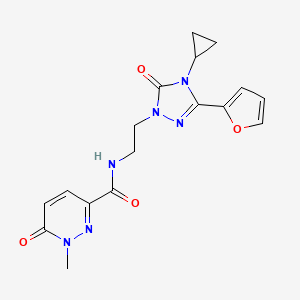

![molecular formula C17H11N3O4S2 B2506968 N-[(5Z)-5-苄叉-4-氧代-2-硫代-1,3-噻唑烷-3-基]-2-硝基苯甲酰胺 CAS No. 300378-50-1](/img/structure/B2506968.png)

N-[(5Z)-5-苄叉-4-氧代-2-硫代-1,3-噻唑烷-3-基]-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been a subject of interest due to their potential anticancer properties. In the first study, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized, which are hybrid molecules combining Ciminalum and thiazolidinone structures. These compounds were synthesized to evaluate their anticancer activity against various cancer cell lines, including gastric, colon, and breast cancer cells. The synthesis process involved the use of 2-chloro-3-(4-nitrophenyl)prop-2-enylidene (Ciminalum) substituent in the 5 position of the core heterocycle, which was found to play a significant role in the cytotoxicity levels of the 4-thiazolidinone derivatives .

In another study, a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized using different substituted aromatic sulfonyl chlorides and alkyl halides. These compounds were characterized by various analytical methods, including 1H NMR, LC/MS, FTIR, and elemental analyses. The importance of the nitro group on the thiazolidinone moiety was confirmed, and the position of the substituted aryl ring was found to be crucial for antiproliferative activity .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. In the third study, the structure of N-[(Z)-1-oxo-1-phenyl-3-phenylprop-2-en-2-yl]-4-nitrobenzamide was confirmed through single-crystal X-ray diffraction. This study provided insights into the regiospecific rearrangement of N-acyl-2-benzoyl-3-phenylaziridines to the corresponding N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide, which is a similar compound to the one of interest. The crystal structure and NMR assignments were crucial for understanding the stereochemistry and regiochemistry of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidinone derivatives are complex and require regioselective and stereospecific conditions. The isomerization of cis and trans N-acyl-2-benzoyl-3-phenylaziridines to the corresponding N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide was described in the third study, with a proposed mechanism for the regiospecific rearrangement. This process involves the use of diethyl thiourea and provides a method for obtaining the desired Z-isomer of the benzamide compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of the nitro group and the specific substituents on the aryl ring are key factors that determine the antiproliferative activity of these compounds. The studies have shown that certain derivatives exhibit low toxicity toward normal human blood lymphocytes and possess a wide therapeutic range, which is important for their potential use as anticancer agents. The analytical characterization of these compounds provides essential information about their purity, molecular weight, and structural confirmation .

科学研究应用

蛋白质激酶抑制和神经/肿瘤学应用

- 蛋白质激酶抑制的设计和合成:Bourahla 等人 (2021) 在 Pharmaceuticals 中的一项研究探讨了新的 5-芳基叉-2-硫代-1,3-噻唑烷-4-酮和 2-氨基-5-芳基叉-1,3-噻唑-4(5H)-酮的合成,包括类似于 N-[(5Z)-5-苄叉-4-氧代-2-硫代-1,3-噻唑烷-3-基]-2-硝基苯甲酰胺的衍生物。对这些化合物进行了针对蛋白质激酶的活性测试,确定了一些有效的抑制剂,表明有望用于治疗神经或肿瘤疾病 (Bourahla 等人,2021)。

抗菌特性

- 抗菌活性:Rana 等人 (2014) 在 Research on Chemical Intermediates 中的一项研究合成了 N-[(5Z)-5-苄叉-4-氧代-2-硫代-1,3-噻唑烷-3-基]-2-硝基苯甲酰胺的衍生物以研究其抗菌特性。该研究重点关注了各种官能团及其抗菌活性,展示了这些化合物在对抗细菌和真菌感染方面的潜力 (Rana 等人,2014)。

抗结核和抗菌剂

- 抗结核和抗菌应用的合成:Samadhiya 等人在埃塞俄比亚化学学会会报和阿拉伯化学杂志中分别于 2013 年和 2014 年合成了以 2-氨基-5-硝基噻唑为起点的衍生物系列。这些化合物与 N-[(5Z)-5-苄叉-4-氧代-2-硫代-1,3-噻唑烷-3-基]-2-硝基苯甲酰胺密切相关,其抗菌、抗真菌和抗结核活性得到了评估,表明在这些领域具有重大潜力 (Samadhiya 等人,2013);(Samadhiya 等人,2014)。

抗氧化应用

- 油中的抗氧化特性:Mohammed 等人在埃及化学杂志中于 2019 年研究了类似于 N-[(5Z)-5-苄叉-4-氧代-2-硫代-1,3-噻唑烷-3-基]-2-硝基苯甲酰胺的噻唑烷酮衍生物在油中的抗氧化特性。该研究重点关注这些衍生物的合成和表征,突出了它们在工业应用中作为抗氧化剂的潜力 (Mohammed 等人,2019)。

抗惊厥和抗增殖剂

- 抗惊厥和抗增殖活性的合成:Faizi 等人在 EXCLI Journal 中于 2017 年和 Chandrappa 等人在 Investigational New Drugs 中于 2008 年合成了 4-噻唑烷酮衍生物,包括与 N-[(5Z)-5-苄叉-4-氧代-2-硫代-1,3-噻唑烷-3-基]-2-硝基苯甲酰胺在结构上相似的化合物。这些研究评估了这些化合物的抗惊厥和抗增殖活性,表明在治疗癫痫和癌症方面具有潜在应用 (Faizi 等人,2017);(Chandrappa 等人,2008)。

属性

IUPAC Name |

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S2/c21-15(12-8-4-5-9-13(12)20(23)24)18-19-16(22)14(26-17(19)25)10-11-6-2-1-3-7-11/h1-10H,(H,18,21)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKCCQKJBTEMT-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)

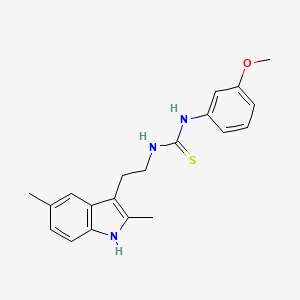

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)

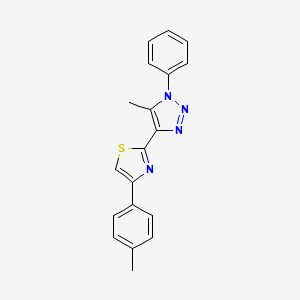

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)